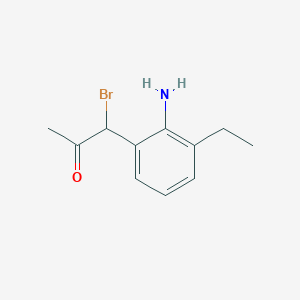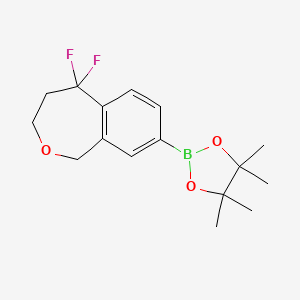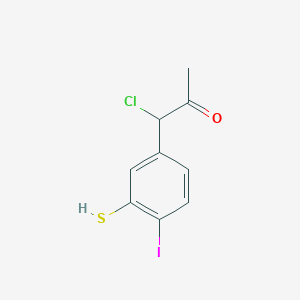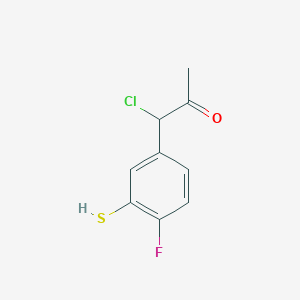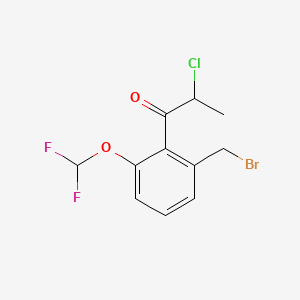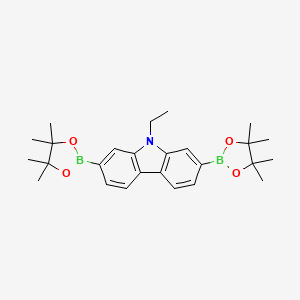
9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, features boronate ester groups, which are often used in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions may target the boronate ester groups.
Substitution: The boronate ester groups make the compound suitable for Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced boronate ester derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The boronate ester groups make it useful in catalytic processes.
Biology
Fluorescent Probes: Carbazole derivatives are often used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole would depend on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester groups react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The carbazole core may interact with various molecular targets in biological systems, potentially affecting cellular pathways.
相似化合物的比较
Similar Compounds
9H-Carbazole: The parent compound without the ethyl and boronate ester groups.
2,7-Dibromo-9H-carbazole: A precursor used in the synthesis of the target compound.
9-Ethyl-9H-carbazole: Similar structure but lacks the boronate ester groups.
Uniqueness
The presence of both the ethyl group and the boronate ester groups makes 9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole unique
属性
分子式 |
C26H35B2NO4 |
|---|---|
分子量 |
447.2 g/mol |
IUPAC 名称 |
9-ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C26H35B2NO4/c1-10-29-21-15-17(27-30-23(2,3)24(4,5)31-27)11-13-19(21)20-14-12-18(16-22(20)29)28-32-25(6,7)26(8,9)33-28/h11-16H,10H2,1-9H3 |
InChI 键 |
MDPJJUHAQVINMD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







